Dimethenamid

Vue d'ensemble

Description

Dimethenamid is a widely used herbicide belonging to the chloroacetamide class. It is primarily used for controlling annual grasses, certain annual broadleaf weeds, and sedges in various crops such as field corn, seed corn, popcorn, and soybeans . The compound works by inhibiting the synthesis of certain long-chain fatty acids, thus reducing plant growth .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of dimethenamid involves several steps:

- A first contact reaction between a compound with a specific structure and (2S)-1-hydroxypropyl-2-amine in the presence of acid to obtain an intermediate compound.

- A second contact reaction of the intermediate compound with a methyl etherification reagent in the presence of a base to form another intermediate.

- A third contact reaction of this intermediate with chloroacetyl chloride in the presence of a base to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are designed to be mild, ensuring high yield and simple operation, making it suitable for industrial preparation .

Analyse Des Réactions Chimiques

Types of Reactions: Dimethenamid undergoes various chemical reactions, including:

Oxidation: It can be oxidized under certain conditions, leading to the formation of different metabolites.

Reduction: Reduction reactions can alter its chemical structure, affecting its herbicidal properties.

Substitution: Substitution reactions can occur, especially involving the chloro group in its structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Nucleophiles such as amines and thiols can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites that can be analyzed using techniques like liquid chromatography-tandem mass spectrometry .

Applications De Recherche Scientifique

Agricultural Applications

Dimethenamid is primarily utilized in agriculture as a pre-emergent herbicide. It controls a variety of weeds in crops such as maize, soybean, sweet corn, and oilseed rape.

Weed Control Efficacy

Research indicates that this compound combined with other herbicides like pendimethalin can achieve over 80% control of broadleaf and grassy weeds for up to eight weeks after application. For instance, a study reported that applications at rates of 2.94 kg ai/ha demonstrated minimal injury to newly transplanted crops while maintaining effective weed suppression .

Metabolism Studies

This compound undergoes extensive metabolism in various organisms, which is crucial for understanding its environmental impact and safety.

Case Study: Rat Metabolism

A study conducted by the World Health Organization found that this compound was slowly absorbed and extensively metabolized in rats. The metabolic pathway primarily involved glutathione conjugation, with over 40 metabolites identified. Notably, only 1-2% of the administered dose was excreted unchanged, indicating significant transformation within the organism .

Case Study: Lactating Goats

In lactating goats, this compound was administered at a dose of 8.9 mg/kg for four days. The results showed rapid metabolism with no residues of the parent compound found in milk or tissues analyzed. This highlights the compound's rapid degradation and low bioaccumulation potential .

Environmental Impact Assessments

The environmental safety of this compound has been evaluated through various studies assessing its effects on non-target organisms.

Toxicological Studies

Toxicological assessments have shown that this compound does not produce methemoglobin and has a low potential for bioaccumulation in aquatic systems. Furthermore, studies indicate that it poses minimal risk to beneficial insects and birds when applied according to label recommendations .

Crop Safety Research

Research into crop safety has demonstrated that while higher application rates can cause injury to certain plant species, lower rates are generally safe for a wide range of crops.

Case Study: Crop Safety Trials

In trials involving 30 different plant species, significant injury was observed at higher rates of application (above recommended levels), while little to no injury occurred at standard application rates (1X). This indicates that adherence to recommended dosing is critical for minimizing phytotoxic effects .

Regulatory Status and Residue Limits

This compound is regulated by various authorities including the Environmental Protection Agency (EPA). Maximum Residue Limits (MRLs) have been established for numerous crops to ensure consumer safety.

MRLs in Various Crops

The MRLs for this compound have been assessed in crops such as tree nuts, pome fruits, stone fruits, and various vegetables. These assessments are crucial for ensuring that pesticide residues remain within safe consumption levels .

Mécanisme D'action

Dimethenamid exerts its herbicidal effects by inhibiting the synthesis of very long-chain fatty acids. This inhibition disrupts cell membrane formation and function, leading to reduced plant growth and eventual plant death. The primary molecular targets are enzymes involved in fatty acid elongation .

Comparaison Avec Des Composés Similaires

Propanil: A post-emergence herbicide with high selectivity.

Bensulide: Another chloroacetamide herbicide used for pre-emergence weed control.

Saflufenacil: Often used in combination with dimethenamid for enhanced weed control

Uniqueness: this compound is unique due to its high efficacy at lower application rates, especially in its more biologically active isomer form, this compound-P. This allows for effective weed control with reduced environmental impact .

Activité Biologique

Dimethenamid, a selective and systemic herbicide, is primarily used for pre-emergence weed control in various crops. Its biological activity is largely attributed to its ability to inhibit the growth of certain weeds while being relatively safe for cultivated plants. This article explores the biological activity of this compound, focusing on its toxicological effects, metabolism, and practical applications in agriculture.

This compound functions by inhibiting the synthesis of fatty acids in plants, which is crucial for their growth and development. This herbicide is particularly effective against annual grasses and some broadleaf weeds. The active ingredient is absorbed by plant roots and shoots, disrupting normal cellular processes.

Acute and Chronic Toxicity

Research indicates that this compound exhibits low acute toxicity in mammals. Studies have shown no evidence of carcinogenic potential in rats or mice, nor genotoxic effects in vivo . However, some developmental toxicity has been observed at high doses, including increased post-implantation loss in rats and skeletal variations in rabbits .

Table 1: Summary of Toxicological Findings

Metabolism and Excretion

This compound undergoes extensive metabolism in mammals, with over 30 metabolites identified . It is rapidly absorbed and excreted, with more than 90% eliminated through urine and feces within seven days post-exposure . Comparative studies show that no human-specific metabolites were detected during interspecies metabolism assessments .

Environmental Impact

The degradation products of this compound have been detected in natural water sources, indicating potential environmental persistence . However, the concentrations found are generally considered low relative to the application rates used in agricultural practices.

Efficacy in Weed Control

A study evaluating the efficacy of this compound-P combined with pendimethalin demonstrated significant weed control while maintaining acceptable tolerance levels for ornamental plants. The study found that application rates of 2.94 kg ai.ha⁻¹ resulted in minimal plant injury, while higher rates caused moderate stunting .

Table 2: Weed Control Efficacy and Plant Injury Ratings

| Application Rate (kg ai.ha⁻¹) | Injury Rating (%) | Final Plant Height (cm) | Final Plant Width (cm) |

|---|---|---|---|

| 0 | 0 | 36 | 23 |

| 2.94 | 7 | 35 | 25 |

| 5.88 | 15 | 33 | 22 |

| 11.77 | 25 | 29 | 20 |

Residue Monitoring

Monitoring studies have indicated the presence of this compound residues in agricultural products; however, these levels are generally below established safety thresholds . Continuous monitoring is recommended to ensure compliance with regulatory standards.

Propriétés

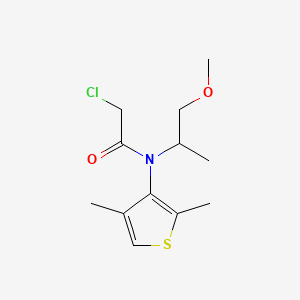

IUPAC Name |

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYFCTQDENRSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032376 | |

| Record name | Dimethenamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

BP: 127 °C at 26.7 Pa | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1174 mg/L at 25 °C, In water, 1.2X10+3 m g/L at 25 °C, pH 7, In heptane 282, iso-octane 200 (both in g/kg, 25 °C). In ether, kerosene, ethanol (all >50%, 25 °C) | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.187 at 25 °C | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 36.7 mPa at 25 °C, 2.75X10-4 mm Hg /36.7 mPa/ at 25 °C | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish-brown, viscous liquid, Clear brown liquid | |

CAS No. |

87674-68-8 | |

| Record name | Dimethenamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87674-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethenamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087674688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethenamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHENAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8504Z6C4XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethenamid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of dimethenamid?

A1: this compound is a chloroacetamide herbicide that inhibits very long-chain fatty acid (VLCFA) elongase. []

Q2: How does the inhibition of VLCFA elongase affect plants?

A2: VLCFA elongase is crucial for the biosynthesis of very long-chain fatty acids, which are essential components of cell membranes. Inhibiting this enzyme disrupts cell division and ultimately leads to plant death. []

Q3: What is the molecular formula and weight of this compound?

A3: While not explicitly stated in the provided abstracts, this compound has the molecular formula C13H18ClNOS and a molecular weight of 271.8 g/mol. This information can be readily found in herbicide databases and chemical resources.

Q4: Is there any information available regarding the spectroscopic data of this compound?

A4: The provided abstracts do not delve into the spectroscopic characterization of this compound.

Q5: How does this compound's performance vary across different soil types?

A5: this compound exhibits varying degrees of efficacy and leaching potential depending on soil properties. It demonstrates lower mobility in pine bark compared to field soil. [] In contrast, pendimethalin, often used in conjunction with this compound, shows higher mobility in pine bark. []

Q6: Does the formulation of this compound affect its leaching potential?

A6: Yes, the formulation of this compound can influence its leaching behavior. The leaching profile of the granular pendimethalin plus this compound combination product resembles that of this compound in field soil and pendimethalin in pine bark. []

Q7: Are there any catalytic applications of this compound described in the research?

A7: The provided research focuses on the herbicidal properties of this compound. No catalytic applications are discussed.

Q8: Have any computational studies been conducted on this compound?

A8: The provided abstracts do not mention any computational chemistry studies conducted on this compound.

Q9: What structural features of this compound are essential for its herbicidal activity?

A9: While the provided research doesn't delve into specific SAR studies, it's understood that the chloroacetamide group is crucial for VLCFA elongase inhibition. Modifications to this core structure would likely impact its herbicidal activity.

Q10: How does the addition of liquid cow manure affect this compound persistence in soil?

A10: Research indicates that both the dose and stabilization time of liquid cow manure-amended soils influence the half-life of this compound. [] Larger doses of liquid cow manure are not recommended for field application, and applying this compound 20 days after soil amendment can enhance its efficacy. []

Q11: Are there specific safety regulations governing this compound use?

A11: While the research doesn't explicitly detail specific regulations, this compound, like all herbicides, is subject to stringent safety regulations and approvals for its use in various countries.

Q12: What is known about the absorption and metabolism of this compound in plants?

A12: Research shows that sugarbeet primarily absorbs s-metolachlor and this compound-P through their roots, although some absorption occurs through the hypocotyl. [] Additionally, slower metabolism of this compound-P in both roots and shoots likely contributes to sugarbeet's higher susceptibility to this compound-P compared with s-metolachlor. []

Q13: How does fluxofenim affect the metabolism of this compound in wheat?

A13: Fluxofenim, a herbicide safener, enhances the rate of this compound metabolism to water-soluble compounds in wheat shoots. [] This detoxification process primarily occurs through glutathione conjugation. []

Q14: What is the efficacy of this compound against various weed species?

A14: Research demonstrates that this compound, both alone and in combination with other herbicides, shows varying degrees of efficacy against a range of weed species, including:

- Palmer amaranth: Effective control is observed when this compound-P is used in sequential pre-emergence and post-emergence programs in dry edible bean. [, ]

- Common lambsquarters: Control is generally improved when this compound-P is used in tank mixtures with other herbicides in potato, [] dry edible bean, [] and corn. []

- Hairy nightshade: Control is generally enhanced in potato when this compound-P is used in tank mixtures. []

- Wild buckwheat: Improved control is observed when this compound-P is tank-mixed with pendimethalin in corn. []

- Giant foxtail: Greater control is seen in corn when this compound-P is part of a tank mixture. [, ]

Q15: Are there any reported cases of weed resistance to this compound?

A15: While the abstracts don't explicitly mention this compound resistance, one study highlights the potential of this compound-P, in combination with pendimethalin, to prevent the selection of triazine-resistant biotypes in maize. [] This suggests that continuous use of any herbicide, including this compound, could contribute to the development of resistant weed populations.

Q16: What are the known toxicological effects of this compound?

A16: The provided research focuses on efficacy and crop tolerance and doesn't delve into the toxicological profile of this compound. Independent toxicological studies would be needed to address this aspect.

Q17: How tolerant are different crops to this compound?

A17: Tolerance to this compound varies greatly among different crops and even cultivars within a species.

- Dry Edible Bean: While generally well-tolerated, sensitivity varies among classes. Kidney, cranberry, and small red cultivars showed no injury at high rates. Pinto bean tolerance is variable, while navy and black bean cultivars experienced injury. []

- Soybean: Saflufenacil/dimethenamid-P mixtures can cause injury depending on the cultivar and environmental conditions, with OAC Hanover being particularly sensitive. []

- Sugarbeet: Varieties show different sensitivities to s-metolachlor and this compound-P. Hilleshog 2771RZ and Beta 5833R are more tolerant, while Hilleshog 7172RZ is notably sensitive. []

- Sweet Corn: Saflufenacil + this compound-P premixes showed no phytotoxic effects on sweet corn at rates effective for weed control. []

- Sweet Potato: Eight sweet potato lines showed no crop injury or phytotoxicity from this compound at rates up to 3.36 kg ai/ha. []

- Wheat: Wheat is generally sensitive to this compound and S-metolachlor, but the safener fluxofenim can protect certain varieties from injury. [, ]

Q18: What is the environmental fate of this compound?

A18: The provided abstracts primarily focus on the agricultural applications of this compound and don't offer detailed insights into its environmental fate and degradation pathways.

Q19: Are there any viable alternatives to this compound for weed control?

A19: The research explores various alternative herbicides and combinations for weed management:

- Fluthiacet-methyl plus pyroxasulfone: Effective for Palmer amaranth control in corn. []

- S-metolachlor plus mesotrione: Provides consistent control of annual grasses and some broadleaf weeds in corn. [, ]

- Saflufenacil plus this compound-P: Effective against various weeds in corn, but the required dose for optimal yield varies. []

- Mesotrione + rimsulfuron: Shows promise for annual ryegrass control in corn when tank-mixed with glyphosate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.